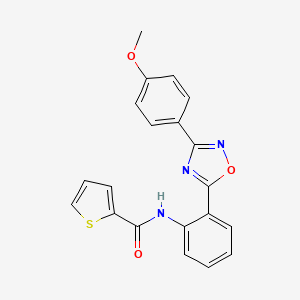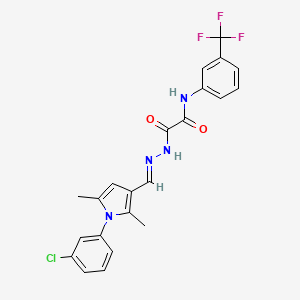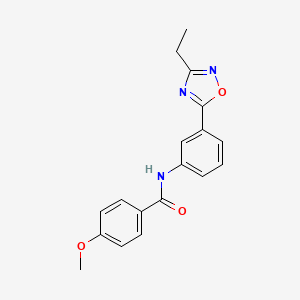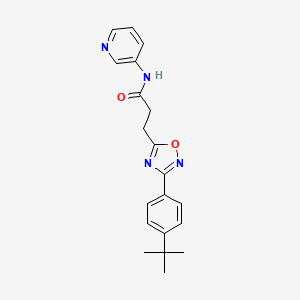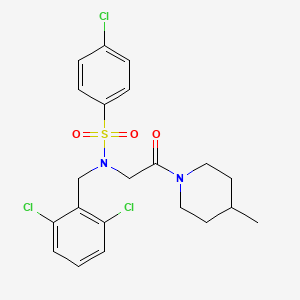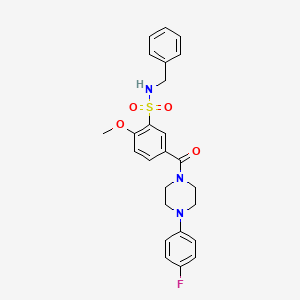
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-109, is a synthetic compound that has been developed for its potential therapeutic use in the treatment of addiction to drugs such as cocaine and heroin. CPP-109 is an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression in the brain. Inhibition of HDAC has been shown to increase the expression of certain genes that are involved in the formation of new synapses and the strengthening of existing ones, which may help to reverse the changes in the brain that occur as a result of drug addiction.
Wirkmechanismus
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression in the brain. HDAC inhibitors have been shown to increase the expression of certain genes that are involved in the formation of new synapses and the strengthening of existing ones, which may help to reverse the changes in the brain that occur as a result of drug addiction. By inhibiting HDAC, 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide may help to restore normal synaptic plasticity in the brain and reduce the likelihood of relapse in individuals with drug addiction.
Biochemical and physiological effects:
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models of drug addiction. In addition to reducing cocaine self-administration and reinstatement of drug-seeking behavior, 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to increase the expression of certain genes that are involved in synaptic plasticity and to increase the density of dendritic spines in the prefrontal cortex, a brain region that is involved in decision-making and impulse control.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in lab experiments is that it is a highly specific inhibitor of HDAC, which means that its effects can be attributed specifically to the inhibition of this enzyme. However, one limitation of using 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is that it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that may be more effective in treating drug addiction. Another area of interest is the investigation of the effects of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide on other forms of addiction, such as alcohol and nicotine addiction. Finally, there is interest in investigating the potential use of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in combination with other medications or behavioral therapies for the treatment of drug addiction.
Synthesemethoden
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is synthesized from several starting materials, including cyclopropylamine, 2-chlorobenzoyl chloride, and piperidine-4-carboxylic acid. The synthesis involves several steps, including the formation of an amide bond between the piperidine-4-carboxylic acid and cyclopropylamine, followed by the reaction of the resulting amide with 2-chlorobenzoyl chloride to form 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been the subject of extensive research in the field of addiction medicine, with numerous studies investigating its potential therapeutic use in the treatment of cocaine and heroin addiction. One study found that 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide was effective in reducing cocaine self-administration in rats, and another study found that it reduced the reinstatement of cocaine-seeking behavior in rats that had previously been trained to self-administer the drug. Other studies have investigated the effects of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide on the brain, including its effects on gene expression and synaptic plasticity.
Eigenschaften
IUPAC Name |
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-4-2-1-3-13(14)16(21)19-9-7-11(8-10-19)15(20)18-12-5-6-12/h1-4,11-12H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVYBFENAFOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-benzoyl)-piperidine-4-carboxylic acid cyclopropylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


